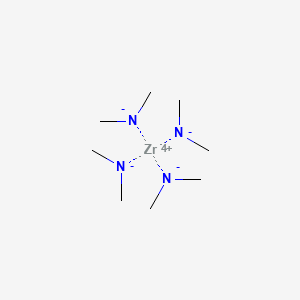
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate
Übersicht
Beschreibung
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is a chemical compound with the linear formula CF3COC(=CHOC2H5)CO2C2H5 . It is also known as Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is represented by the SMILES string CCO\C=C(\C(=O)OCC)C(=O)C(F)(F)F . The InChI key for this compound is XNGGOXOLHQANRB-AATRIKPKSA-N .Physical And Chemical Properties Analysis
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is a liquid at 20°C . It has a boiling point of 120°C/10 mmHg , a refractive index of 1.43 , and a density of 1.24 . The compound has a flash point of 104°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate: is utilized in the pharmaceutical industry as an intermediate for synthesizing compounds with potential therapeutic effects. Its trifluoromethyl group is particularly valuable in creating molecules with enhanced metabolic stability and bioavailability . For instance, it can be used in the synthesis of potassium channel activators and GABA-T antagonists , which are important in the treatment of neurological disorders.
Material Science
In material science, this compound serves as a precursor for developing advanced materials with unique properties. Its incorporation into polymers can lead to materials with improved chemical resistance and thermal stability. The trifluoromethyl group can also impart hydrophobic characteristics, which are beneficial in coatings and specialty adhesives .
Chemical Synthesis
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate: is a versatile reagent in organic synthesis. It’s used to introduce the trifluoromethyl group into organic molecules, which can significantly alter their chemical behavior. This is particularly useful in the synthesis of agrochemicals, where the addition of fluorine atoms can lead to more effective and selective pesticides .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in various chromatographic and spectroscopic methods. Its unique structure allows for the calibration of instruments and helps in the identification and quantification of similar compounds in complex mixtures .
Life Science Research
Researchers in life sciences employ Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate for studying cell metabolism and enzyme activities. The compound’s fluorinated structure makes it a useful probe in 19F NMR spectroscopy , providing insights into the dynamics of biological systems .
Industrial Applications
On an industrial scale, this compound finds applications in the synthesis of high-performance lubricants and refrigerants. Its trifluoromethyl group contributes to the low surface tension and high thermal stability required for these applications. Additionally, it’s used in the manufacture of specialty solvents that are effective in unique industrial processes .
Safety and Hazards
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical attention if skin irritation or eye irritation persists .
Wirkmechanismus
Mode of Action
The mode of action of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate involves its interaction with its targets. It has been reported to participate in the microwave-assisted synthesis of ethyl 1-[4-(2,3,3-trichloroacrylamido)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate .
Biochemical Pathways
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate may affect various biochemical pathways. It has been used as a starting reagent for the synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid .
Eigenschaften
IUPAC Name |
ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-3-5(7(13)14-4-2)6(12)8(9,10)11/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFFKINDACKLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332470 | |
| Record name | Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |
CAS RN |
3854-50-0 | |
| Record name | Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3854-50-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















